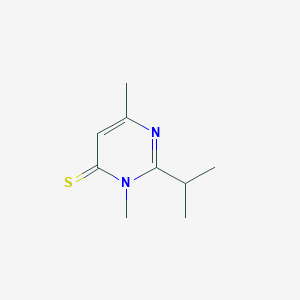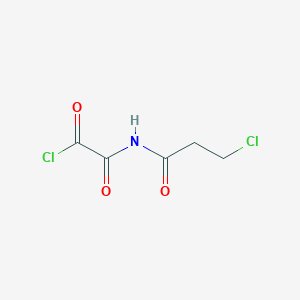
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL is an organic compound that features both ether and thioether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL typically involves the following steps:
Etherification: The initial step involves the etherification of a suitable alcohol with a hexadecyl halide under basic conditions to form the hexadecyloxy group.
Thioether Formation: The next step involves the reaction of the intermediate with a hexadecyl thiol in the presence of a base to introduce the hexadecylsulfanyl group.
Final Product Formation: The final step involves the reduction of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ether and thioether groups can be reduced under specific conditions to yield the corresponding alcohols and thiols.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Esters, ethers, sulfonates.
Wissenschaftliche Forschungsanwendungen
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL involves its interaction with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hexadecyloxy)propan-1-OL: Lacks the thioether group, making it less effective in certain applications.
3-(Hexadecylsulfanyl)propan-1-OL: Lacks the ether group, reducing its amphiphilic properties.
2-(Hexadecyloxy)-3-(methylsulfanyl)propan-1-OL: Contains a methylsulfanyl group instead of a hexadecylsulfanyl group, altering its physical and chemical properties.
Uniqueness
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL is unique due to the presence of both ether and thioether groups, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and disruption.
Eigenschaften
CAS-Nummer |
105543-65-5 |
|---|---|
Molekularformel |
C35H72O2S |
Molekulargewicht |
557.0 g/mol |
IUPAC-Name |
2-hexadecoxy-3-hexadecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C35H72O2S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-35(33-36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 |
InChI-Schlüssel |
WAIGZSWJEWDNNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(CO)CSCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


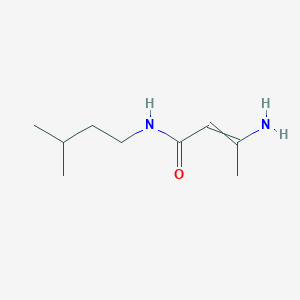
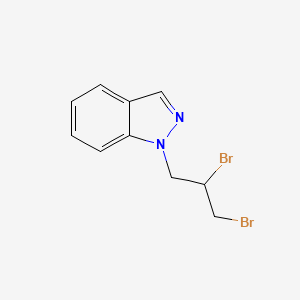
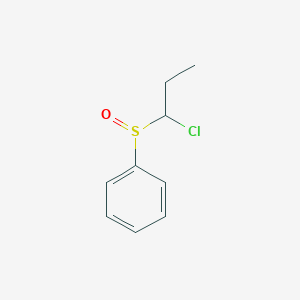

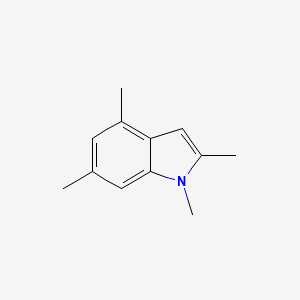
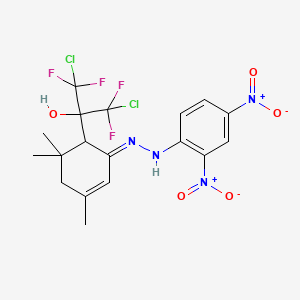
![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)
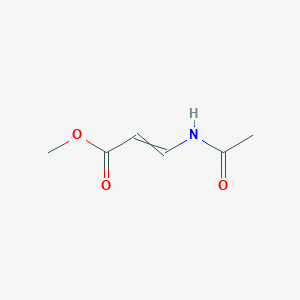
![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
